rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride
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Overview
Description
rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a thiazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride involves multiple steps. The starting materials typically include a pyrrolidine derivative and a phenyl group, which undergo a series of reactions such as amination, cyclization, and oxidation to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-2-{2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide hydrochloride
- rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-ol hydrochloride
Uniqueness
rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H24ClN3O3S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H23N3O3S.ClH/c17-15-11-18(10-14(15)13-6-2-1-3-7-13)16(20)12-19-8-4-5-9-23(19,21)22;/h1-3,6-7,14-15H,4-5,8-12,17H2;1H/t14-,15+;/m0./s1 |
InChI Key |
KXSKJAIDOIFNSR-LDXVYITESA-N |
Isomeric SMILES |
C1CCS(=O)(=O)N(C1)CC(=O)N2C[C@H]([C@@H](C2)N)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)CC(=O)N2CC(C(C2)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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